N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 3-position features a sulfanyl group linked to an acetamide moiety with a 5-chloro-2-methylphenyl substituent. The 4-position is modified with a 1H-pyrrol-1-yl group, while the 5-position bears a cyclohexyl group .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5OS/c1-15-9-10-17(22)13-18(15)23-19(28)14-29-21-25-24-20(16-7-3-2-4-8-16)27(21)26-11-5-6-12-26/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLHOQNDISTEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a triazole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.
- Molecular Formula : C20H21ClN5OS
- Molecular Weight : 433.9 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that compounds containing triazole and pyrrole moieties often exhibit significant antibacterial effects. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial DNA gyrase or other essential enzymes involved in DNA replication and repair .
Anticancer Activity
Compounds with triazole structures have been explored for their anticancer properties. In vitro studies suggest that this compound may induce cytotoxic effects on cancer cell lines. For example, derivatives of triazoles have shown to inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .
Study 1: Antibacterial Screening
In a comparative study assessing the antibacterial efficacy of triazole derivatives, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against MRSA and E. coli, demonstrating moderate antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Bacillus subtilis | 64 |
Study 2: Anticancer Activity Evaluation
A separate investigation into the anticancer potential of the compound revealed that it exhibited significant cytotoxicity against various cancer cell lines. The study utilized the MTT assay to determine cell viability after treatment with varying concentrations of the compound.
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 78 |
| 25 | 55 |
| 50 | 30 |
The data indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxic effects.
The biological activities of this compound are likely mediated through multiple pathways:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, crucial for bacterial DNA replication.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : The sulfanyl group may interact with various enzymes involved in metabolic pathways.
Scientific Research Applications
Structure and Composition
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₉H₂₃ClN₄OS
- Molecular Weight : 392.92 g/mol
It features a chloro-substituted aromatic ring, a triazole moiety, and a sulfanyl group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The triazole ring is known for its efficacy against various bacterial and fungal strains. Research has demonstrated that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of specific signaling pathways. For instance, it has been observed to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Case Study: In Vitro Studies
In vitro studies using human cancer cell lines have revealed that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.
Neuropharmacological Effects
Another area of investigation is the neuropharmacological effects of this compound. Preliminary findings suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Anti-inflammatory Activity
Research indicates that this compound may also exhibit anti-inflammatory properties. This could be particularly relevant in conditions like rheumatoid arthritis or inflammatory bowel disease (IBD), where inflammation plays a central role in pathogenesis .
Data Table: Summary of Applications
Comparison with Similar Compounds
a. Position 4 Substitution
- Target Compound : 1H-pyrrol-1-yl group. This heterocyclic substituent may enhance π-π stacking interactions in biological targets due to its aromaticity .
- Analog 1 : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Analog 2: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Position 4: Amino group modified via Paal-Knorr condensation into a pyrolium fragment. This modification enhances anti-exudative activity in rat models, suggesting the importance of polar groups at this position .
b. Position 5 Substitution
- Target Compound : Cyclohexyl group.
- Analog 3: N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Position 5: 4-(methylsulfanyl)benzyl group.
Acetamide Aryl Group Modifications
- Target Compound : 5-chloro-2-methylphenyl.
- Analog 4 : N-Phenyl-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7a)
Pharmacological Activity Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
